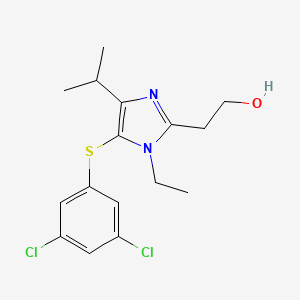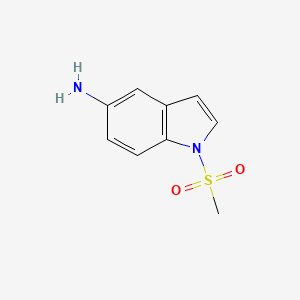
1-methylsulfonylindol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methylsulfonylindol-5-amine: is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a methanesulfonyl group attached to the nitrogen atom and an amino group at the 5-position of the indole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-methylsulfonylindol-5-amine typically begins with 5-aminoindole as the starting material.
Methanesulfonylation: The key step involves the introduction of the methanesulfonyl group. This is usually achieved by reacting 5-aminoindole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
Reaction Conditions: The reaction is typically performed at low temperatures (0-5°C) to control the rate of reaction and minimize side reactions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 1-methylsulfonylindol-5-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, bases like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1-methylsulfonylindol-5-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may be investigated for its efficacy in treating various diseases, including cancer and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 1-methylsulfonylindol-5-amine involves its interaction with specific molecular targets within cells. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
N-(methanesulfonyl)-1H-indole: Lacks the amino group at the 5-position, which may result in different chemical reactivity and biological activity.
5-amino-1H-indole: Lacks the methanesulfonyl group, which affects its solubility and reactivity.
N-(methanesulfonyl)-2-amino-1H-indole: Similar structure but with the amino group at the 2-position, leading to different steric and electronic effects.
Uniqueness: 1-methylsulfonylindol-5-amine is unique due to the presence of both the methanesulfonyl and amino groups, which confer distinct chemical properties and potential biological activities. The specific positioning of these groups on the indole ring influences its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C9H10N2O2S |
|---|---|
Molekulargewicht |
210.26 g/mol |
IUPAC-Name |
1-methylsulfonylindol-5-amine |
InChI |
InChI=1S/C9H10N2O2S/c1-14(12,13)11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,10H2,1H3 |
InChI-Schlüssel |
GODUUWQMBRNAQC-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1C=CC2=C1C=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



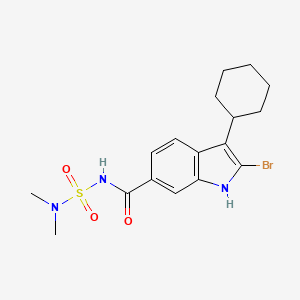

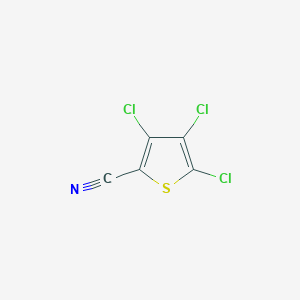
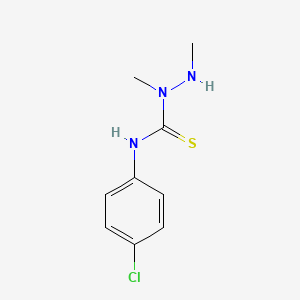
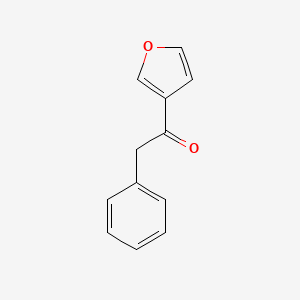
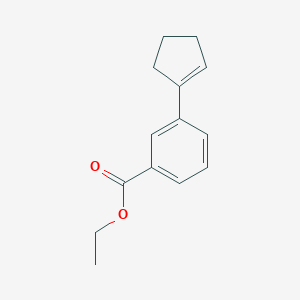
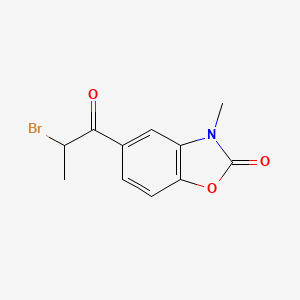
![Boc 3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B8672173.png)
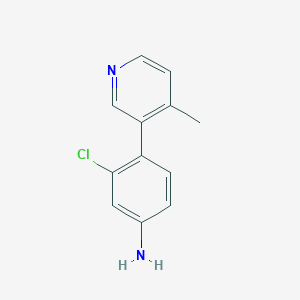
![[4-(1,3-thiazol-2-yl)phenyl]hydrazine](/img/structure/B8672202.png)
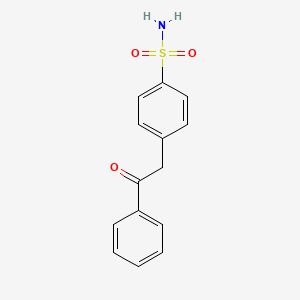
![1-(1H-Pyrrolo[3,2-c]pyridin-4-yl)ethan-1-one](/img/structure/B8672223.png)
